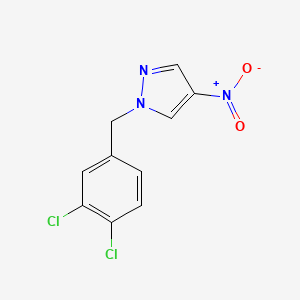

1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity : 1H-pyrazole derivatives, including those similar to 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole, have been synthesized and their reactivity studied. For instance, Dalinger et al. (2013) explored the synthesis and reactivity of 3,4,5-Trinitro-1H-pyrazole and its derivatives, noting their reactions with various nucleophiles (Dalinger et al., 2013).

Energetic Materials : Pyrazole derivatives are noted for their potential applications in energetic materials. Dalinger et al. (2016) synthesized nitropyrazole derivatives, highlighting their promising explosive properties (Dalinger et al., 2016).

Pharmaceutical Industry Applications : The high reactivity and biological activity of pyrazoles, such as 4-nitrosopyrazoles, have been noted for their potential in the pharmaceutical industry. Volkova et al. (2021) studied their interaction with diene hydrocarbons, predicting potential biological activities (Volkova et al., 2021).

Optical Materials : Pyrazoline derivatives exhibit various physical properties, such as fluorescence and non-linear optical properties. Barberá et al. (1998) demonstrated how altering the substituent in pyrazoline compounds can tune these properties (Barberá et al., 1998).

Antibacterial and Antitumor Evaluation : Pyrazole derivatives have been synthesized and tested for their antibacterial and antitumor properties. Hamama et al. (2012) explored this area, characterizing new compounds and testing their biological activities (Hamama et al., 2012).

Antimalarial and Anti-SARS-CoV-2 Activities : Recent studies have evaluated the antimalarial and anti-SARS-CoV-2 activities of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles. Zapol’skii et al. (2022) synthesized these compounds and tested their effectiveness against Plasmodium falciparum and SARS-CoV-2 (Zapol’skii et al., 2022).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 3,4-dichlorobenzoic acid and 3,4-dichlorobenzyl chloride , have been used in various biochemical applications, suggesting that they may interact with a variety of biological targets.

Mode of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 1-(3,4-dichlorobenzyl)-4-nitro-1H-pyrazole may also interact with its targets in a similar manner, leading to various biochemical changes.

Biochemical Pathways

For instance, the 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which leads to the synthesis of isopentenyl diphosphate in plastids, is a major branch point providing precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins .

Pharmacokinetics

The cytochrome p450 (cyp) enzyme family, which is the most important enzyme system catalyzing the phase 1 metabolism of pharmaceuticals and other xenobiotics, could potentially be involved in the metabolism of this compound .

Result of Action

Similar compounds have been shown to have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-9-2-1-7(3-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYDAKMUWSCXRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(naphthalene-2-sulfonyl)piperidin-4-yl]-1H-1,3-benzodiazole](/img/structure/B2776490.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)

![5-[3-(4-bromophenyl)-5-(2-chloro-7-ethoxyquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2776510.png)